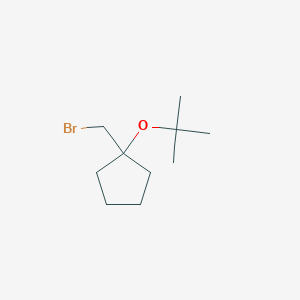
1-(Bromomethyl)-1-(tert-butoxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(tert-butoxy)cyclopentane is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and a tert-butoxy group. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(tert-butoxy)cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the tert-butoxy group can be introduced via a nucleophilic substitution reaction.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through a halogenation reaction, often using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(tert-butoxy)cyclopentane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while elimination would yield an alkene.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Could be explored for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(tert-butoxy)cyclopentane depends on the specific reactions it undergoes. Generally, the bromomethyl group acts as a reactive site for nucleophilic attack, while the tert-butoxy group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)cyclopentane: Lacks the tert-butoxy group, making it less sterically hindered.
1-(Chloromethyl)-1-(tert-butoxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(tert-butoxy)cyclohexane: Similar structure but with a cyclohexane ring instead of cyclopentane.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-[(2-methylpropan-2-yl)oxy]cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-9(2,3)12-10(8-11)6-4-5-7-10/h4-8H2,1-3H3 |
InChI Key |
AZDVCDJGISUZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1(CCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















